

BMS-188494: A Technical Review of a Squalene Synthase Inhibitor

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is the prodrug of BMS-187745, a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Developed by Bristol-Myers Squibb, this compound represents a therapeutic strategy for hypercholesterolemia by targeting a key step in cholesterol production. This technical guide provides a comprehensive review of the literature on **BMS-188494** and its active form, BMS-187745, focusing on its history, mechanism of action, and preclinical and clinical findings.

History and Discovery

BMS-188494 emerged from the broader research and development efforts in the late 20th century to find alternatives to HMG-CoA reductase inhibitors (statins) for managing hypercholesterolemia. The rationale was to target a more downstream and committed step in the cholesterol biosynthesis pathway, potentially avoiding some of the side effects associated with statins. Bristol-Myers Squibb was a key player in the exploration of squalene synthase inhibitors. The development of **BMS-188494** as a prodrug was a strategic approach to improve the oral bioavailability of the active compound, BMS-187745.

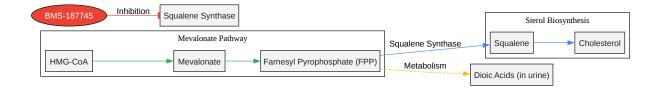
Mechanism of Action



BMS-188494 is readily converted in the body to its active form, BMS-187745. This active metabolite inhibits the enzyme squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] By blocking this step, BMS-187745 effectively reduces the de novo synthesis of cholesterol.[1]

A significant consequence of squalene synthase inhibition is the accumulation of FPP. This accumulation leads to an increased formation and urinary excretion of FPP metabolites, such as dioic acids.[2][3] The measurement of these metabolites has been used as a pharmacodynamic marker of squalene synthase inhibition in clinical studies.[2]

Signaling Pathway



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Caption: Inhibition of Squalene Synthase by BMS-187745 in the Cholesterol Biosynthesis Pathway.

Preclinical and Clinical Data Pharmacokinetics in Healthy Volunteers

A double-blind, placebo-controlled, ascending multiple-dose study was conducted in 45 healthy male volunteers to evaluate the pharmacokinetics and pharmacodynamics of BMS-187745 administered as its prodrug, **BMS-188494**.[2] Participants received daily oral doses of 10 mg for two weeks, or 25, 50, 100, or 200 mg for four weeks.[2]



Parameter	Value	Reference
Bioavailability (F)	Similar across all dose levels	[2]
Absorption Rate Constant (ka)	Similar across all dose groups (except for a slightly higher value in the 50 mg group)	[2]

Pharmacodynamics in Healthy Volunteers

The pharmacodynamic effect was assessed by measuring the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid).[2] An indirect pharmacodynamic response model was used to describe the effect.[2]

Parameter	Value	Unit	Reference
Threshold Concentration (CT)	3.9	μg/mL	[2]
Elimination Rate Constant (kout)	0.47	hr ^{−1}	[2]
In vivo IC50	4.1	μg/mL	[2]
Maximum Inhibitory Effect (Imax)	1.0	-	[2]

Note: The IC50 value presented here is from an in vivo pharmacodynamic model and represents the concentration of BMS-187745 in plasma that produces 50% of the maximum inhibition of the pharmacodynamic marker.

In Vitro Myotoxicity Studies

An in vitro study was conducted to compare the myotoxic potential of squalene synthase inhibitors (BMS-187745 and **BMS-188494**) with HMG-CoA reductase inhibitors.[1] The study used neonatal rat skeletal muscle cultures.[1]



Endpoint	Squalene Synthase Inhibitors (BMS- 187745/BMS- 188494)	HMG-CoA Reductase Inhibitors	Reference
Myotoxicity	Minimal and irreversible cytotoxicity only at near-maximum soluble concentrations	Reversible inhibition of protein synthesis and loss of myotubes	[1]
Effect on Cholesterol Synthesis	Inhibition	Inhibition	[1]

These results suggest that the myotoxicity associated with HMG-CoA reductase inhibitors is likely due to the depletion of metabolites other than squalene, and that inhibiting cholesterol synthesis at the level of squalene synthase does not induce the same myotoxic effects in vitro. [1]

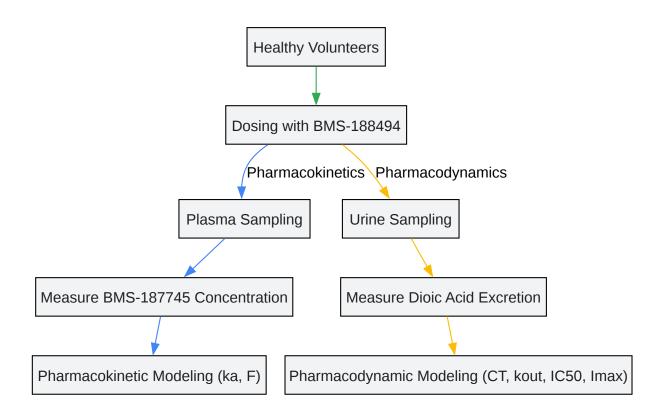
Experimental Protocols

Clinical Trial in Healthy Volunteers: Pharmacokinetic and Pharmacodynamic Assessment

- Study Design: A double-blind, placebo-controlled, parallel-group, ascending, multiple-dose study in 45 healthy male volunteers.[2]
- Dosing: Daily oral doses of BMS-188494 at 10 mg for 2 weeks, or 25, 50, 100, or 200 mg for 4 weeks.[2]
- Pharmacokinetic Analysis: Plasma concentrations of BMS-187745 were measured over time. The absorption rate constant (ka) and bioavailability (F) were estimated by fitting the concentration-time data to a biexponential function with a first-order absorption rate.[2]
- Pharmacodynamic Analysis: The urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid) was measured as a pharmacodynamic marker.[2] An indirect



pharmacodynamic response model with a threshold concentration was used to analyze the data.[2]



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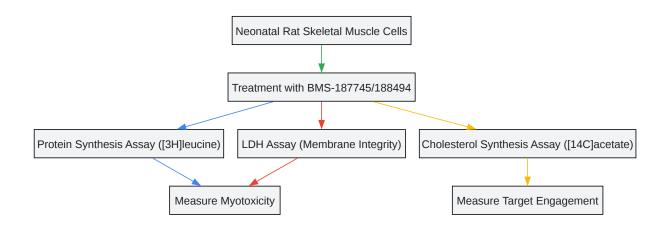
Caption: Workflow for the Clinical Pharmacokinetic and Pharmacodynamic Study of **BMS-188494**.

In Vitro Myotoxicity Assay

- Cell Culture: Neonatal rat skeletal muscle cultures were used.[1]
- Treatment: Cells were exposed to BMS-187745 and its prodrug BMS-188494.[1]
- Endpoints:
 - Protein Synthesis: Measured by the incorporation of [3H]leucine.[1]



- Membrane Integrity: Assessed by measuring intra- and extracellular lactate dehydrogenase (LDH) activity.[1]
- Cholesterol Biosynthesis: Determined by the incorporation of [14C]acetate.[1]
- Morphology: Cellular morphology was visually assessed.[1]



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Caption: Experimental Workflow for the In Vitro Myotoxicity Assessment of BMS-188494.

Conclusion

BMS-188494, as a prodrug of the squalene synthase inhibitor BMS-187745, represents a targeted approach to lowering cholesterol by inhibiting a key, committed step in its biosynthesis. Clinical data in healthy volunteers have demonstrated its pharmacokinetic and pharmacodynamic profile, establishing proof of mechanism. Furthermore, preclinical in vitro studies suggest a favorable myotoxicity profile compared to HMG-CoA reductase inhibitors. While the development of many squalene synthase inhibitors was discontinued for various reasons, the study of compounds like **BMS-188494** has provided valuable insights into the biology of cholesterol metabolism and the potential for alternative therapeutic strategies for



hypercholesterolemia. Further research in this area could build upon these foundational studies to develop novel and safer lipid-lowering agents.

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